rac-(2R,3R)-3-phenylpyrrolidine-2-carboxylicacidhydrochloride
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Overview
Description
rac-(2R,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that exists as a racemic mixture of its two enantiomers. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride typically involves the reaction of a suitable pyrrolidine derivative with a phenyl group. One common method involves the use of a chiral auxiliary to control the stereochemistry of the product. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of rac-(2R,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
rac-(2R,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of rac-(2R,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,3R)-3-phenylazetidine-2-carboxylic acid hydrochloride
- rac-(2R,3R)-2-methylpiperidine-3-carboxylic acid hydrochloride
- rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride
Uniqueness
rac-(2R,3R)-3-phenylpyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of a phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14ClNO2 |
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Molecular Weight |
227.69 g/mol |
IUPAC Name |
(2R,3R)-3-phenylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m1./s1 |
InChI Key |
CUAVFLWYXFQKBH-DHTOPLTISA-N |
Isomeric SMILES |
C1CN[C@H]([C@H]1C2=CC=CC=C2)C(=O)O.Cl |
Canonical SMILES |
C1CNC(C1C2=CC=CC=C2)C(=O)O.Cl |
Origin of Product |
United States |
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